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cis-1,2-Dimethyl-piperidin-4-ol

Cat. No.: B7901818
M. Wt: 129.20 g/mol
InChI Key: MECORNNOSYQMOX-RNFRBKRXSA-N
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Description

Significance of Piperidine (B6355638) Heterocycles in Organic Chemistry and Chemical Biology Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nyxxb.cnnih.gov Its prevalence stems from a combination of factors, including its conformational flexibility and the ability of the nitrogen atom to act as a basic center, enabling a wide range of chemical transformations and biological interactions. In organic chemistry, piperidines serve as versatile building blocks for the synthesis of more complex molecules. nih.gov The development of stereoselective methods for the synthesis of substituted piperidines is a significant area of research, as the spatial arrangement of substituents on the ring can dramatically influence the properties and activity of the final compound. nih.govdntb.gov.ua

From a chemical biology perspective, the piperidine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. ajchem-a.com This has led to its extensive use in drug discovery, with piperidine derivatives being developed as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. researchgate.netnih.gov The ability to introduce various substituents at different positions on the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

Contextualization of cis-1,2-Dimethylpiperidin-4-ol within the Piperidine Chemical Class

cis-1,2-Dimethyl-piperidin-4-ol is a specific substituted piperidine that features a hydroxyl group at the 4-position and two methyl groups at the 1 and 2-positions. The "cis" designation indicates that the methyl group at the 2-position and a reference group (typically the other substituent on the ring) are on the same side of the ring's plane. The conformational analysis of such disubstituted cyclohexanes and their heterocyclic analogs is crucial for understanding their reactivity and biological interactions. libretexts.orgyoutube.com In the chair conformation, which is generally the most stable for six-membered rings, substituents can occupy either axial or equatorial positions. vaia.comlibretexts.org For cis-1,2-disubstituted systems, one substituent will typically be in an axial position and the other in an equatorial position. libretexts.orgyoutube.com

The synthesis of this compound and its derivatives can be achieved through various stereoselective synthetic routes. Methods for creating substituted piperidin-4-ols often involve the cyclization of acyclic precursors, such as amino ketones or the use of multicomponent reactions. researchgate.netasianpubs.org Achieving the desired cis stereochemistry between the methyl groups at the 1 and 2-positions requires careful control over the reaction conditions and the choice of reagents.

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Core Structure Piperidine
Functional Groups Hydroxyl (-OH) at C4, Methyl (-CH3) at N1, Methyl (-CH3) at C2
Stereochemistry cis relationship between the C2-methyl group and a reference point
Molecular Formula C₇H₁₅NO

Academic Research Objectives for the Comprehensive Investigation of this compound

The academic investigation of this compound is driven by several key objectives that span fundamental chemical synthesis to potential biological applications. A primary goal is the development and optimization of synthetic methodologies that allow for the efficient and stereocontrolled production of this specific isomer. nih.gov This includes exploring novel catalytic systems and reaction pathways that can selectively generate the cis configuration, which is often a challenge in organic synthesis.

Furthermore, a significant research driver is the exploration of the potential biological activities of this compound and its derivatives. Substituted piperidin-4-ols have been investigated for a wide range of therapeutic applications, including as nematicidal agents and for their anti-tuberculosis properties. nyxxb.cnnih.gov Research into this compound would likely involve screening for similar activities, as well as exploring its potential as a scaffold for the development of new therapeutic agents. The structure-activity relationship (SAR) studies of related piperidinol analogs often reveal that subtle changes in substitution and stereochemistry can lead to significant differences in biological effect. nih.gov

The following table outlines the primary research objectives for this compound.

Research ObjectiveDescription
Synthetic Methodology To develop efficient and highly stereoselective syntheses of this compound.
Structural Analysis To perform detailed conformational analysis and characterize the physicochemical properties of the molecule.
Biological Screening To investigate the biological activity of the compound and its derivatives in various assays (e.g., antimicrobial, anticancer, neurological).
Scaffold for Drug Discovery To utilize this compound as a starting point for the design and synthesis of more complex, biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B7901818 cis-1,2-Dimethyl-piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-1,2-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECORNNOSYQMOX-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for Cis 1,2 Dimethylpiperidin 4 Ol and Its Analogs

Established Total Synthesis Strategies

Traditional total synthesis provides a robust foundation for the preparation of piperidine (B6355638) derivatives, with a strong focus on achieving high levels of stereocontrol.

The precise spatial arrangement of substituents on the piperidine ring is paramount for biological activity. Stereoselective and diastereoselective syntheses aim to control the relative and absolute configuration of these substituents.

One notable approach involves the diastereoselective reductive cyclization of amino acetals. This method utilizes a Mannich-type reaction to establish the initial stereocenters, which are then preserved during the subsequent cyclization to form the piperidine ring. nih.gov The choice of reactants and reaction conditions plays a crucial role in dictating the diastereomeric outcome. For instance, the cyclization of 4-aza-1,7-dienes catalyzed by methylaluminum dichloride (MeAlCl2) has been shown to produce trans-3,4-disubstituted piperidines with high diastereoselectivity.

Furthermore, the synthesis of various diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol has been reported, with configurations and preferred conformations assigned based on spectroscopic and reactivity data. rsc.org Iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines also offers a pathway to diastereomerically enriched cis-2,6-piperidines. organic-chemistry.org

A modular and highly diastereoselective [5+1] cycloaddition approach has been developed for the synthesis of substituted piperidin-4-ols. scispace.comnih.gov This method demonstrates broad substrate scope and excellent diastereoselectivities in the ring-forming step. scispace.comnih.gov Similarly, a copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones provides highly diastereoselective access to 4-hydroxypiperidin-2-ones. nih.gov

Method Key Features Stereochemical Outcome
Reductive Cyclization of Amino AcetalsMannich reaction to set stereochemistry. nih.govDiastereoselective. nih.gov
MeAlCl2-catalyzed Cyclization of 4-aza-1,7-dienesHigh diastereoselectivity for trans products.
Iron-catalyzed EquilibrationThermodynamic control. organic-chemistry.orgEnriched cis-isomers. organic-chemistry.org
[5+1] CycloadditionModular and flexible. scispace.comnih.govExcellent diastereoselectivity. scispace.comnih.gov
Cu(I)-catalyzed Reductive Aldol CyclizationReaction of α,β-unsaturated amides with ketones. nih.govHighly diastereoselective. nih.gov

Controlling the absolute stereochemistry to yield a single enantiomer is often a primary goal in medicinal chemistry. Several enantioselective routes to piperidine derivatives have been established.

A powerful strategy involves the use of chiral auxiliaries or catalysts. For example, Ellman's sulfinyl imine chemistry can be employed to prepare chiral homopropargyl amines with high enantiomeric excess. scispace.com These intermediates can then be subjected to gold-catalyzed cyclization and subsequent transformations to afford enantiomerically enriched piperidin-4-ols without compromising the initial stereochemical integrity. scispace.comnih.gov

Asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes represents another effective method for the enantioselective formation of vinyl piperidines. organic-chemistry.org Furthermore, combining proline-catalyzed asymmetric Mannich reactions with diastereoselective cyclizations allows for the enantioselective synthesis of highly functionalized piperidin-2-ones. nih.gov The development of chiral-at-Ru catalysts has also enabled the asymmetric ring opening/cross metathesis of dioxygenated cyclobutenes to produce valuable 1,2-anti diol fragments, which can serve as precursors for complex stereochemical targets. nih.gov

Method Key Features Enantiomeric Excess (ee)
Ellman's Sulfinyl Imine ChemistryUse of chiral sulfinyl imines. scispace.com>94% ee for homopropargyl amine precursor. scispace.com
Asymmetric Intramolecular HydroaminationPhosphinegold(I) catalyst. organic-chemistry.orgHigh ee. organic-chemistry.org
Proline-catalyzed Asymmetric Mannich ReactionCombined with diastereoselective cyclization. nih.govHigh ee.
Asymmetric Ring Opening/Cross MetathesisChiral-at-Ru catalyst. nih.gov89–99% ee for Z isomers. nih.gov

Multicomponent Reaction (MCR) Approaches to Piperidine Skeletons

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like piperidines. thieme-connect.comnih.gov

A notable example is a four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to generate polysubstituted piperidones. thieme-connect.com This one-pot process avoids the isolation of potentially unstable intermediates, such as the azadiene, and provides good stereochemical control. thieme-connect.com The versatility of this approach allows for the synthesis of a variety of piperidones with diverse functional groups in moderate to good yields. thieme-connect.com

Another MCR involves the Yb(OTf)3/AgOTf co-catalyzed reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime to produce trimethyl 3,5,5-piperidonetricarboxylate. tandfonline.com This reaction proceeds through a domino sequence of a Mannich reaction followed by a Hoffmann elimination and a Michael addition. tandfonline.com The development of MCRs for the synthesis of heterocycles with a pyrano[2,3-d]pyrimidine core, which can be related to piperidine structures, has also been a subject of recent interest. rsc.org

MCR Approach Reactants Key Product
Four-component reactionAldehyde, ammonia equivalent, acyl chloride, dienophile. thieme-connect.comPolysubstituted piperidones. thieme-connect.com
Yb(OTf)3/AgOTf co-catalyzed reactionDimethyl malonate, formaldehyde O-benzyl oxime. tandfonline.comTrimethyl 3,5,5-piperidonetricarboxylate. tandfonline.com

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring through cyclization of an acyclic precursor is a cornerstone of piperidine synthesis. nih.gov These reactions can be broadly categorized based on the nature of the bond-forming event.

Intramolecular cyclizations involve the formation of a bond between two atoms within the same molecule. nih.gov Radical-mediated cyclizations offer a powerful tool for ring construction. For instance, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to yield piperidines. nih.gov Another approach involves the radical stereoselective cyclization of 1,6-enynes. nih.gov

Metal-catalyzed cyclizations are particularly prevalent and versatile. nih.gov Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts have also been employed in enantioselective versions of this reaction. nih.gov Furthermore, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. scispace.comnih.gov Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a route to piperidine derivatives. beilstein-journals.orgnih.gov

Cyclization Type Catalyst/Reagent Substrate
Radical-MediatedCobalt(II) catalyst. nih.govLinear amino-aldehydes. nih.gov
Radical StereoselectiveBorane addition/oxidation. nih.gov1,6-enynes. nih.gov
Gold-Catalyzed Oxidative AminationGold(I) complex. nih.govNon-activated alkenes. nih.gov
Palladium-Catalyzed Enantioselective AminationPalladium catalyst with pyridine-oxazoline ligand. nih.govNon-activated alkenes. nih.gov
Gold-Catalyzed Sequential ReactionPPh3AuNTf2. scispace.comnih.govN-homopropargyl amide. scispace.comnih.gov
Electroreductive CyclizationCathodic reduction. beilstein-journals.orgnih.govImine and terminal dihaloalkane. beilstein-journals.orgnih.gov

Electrophilic and nucleophilic cyclizations represent another major class of ring-forming reactions for piperidine synthesis. nih.gov In these processes, an intramolecular attack of a nucleophile on an electrophilic center leads to ring closure.

An example of electrophilic cyclization is the acid-mediated hydroamination/cyclization cascade of alkynes, which proceeds through the formation of an iminium ion intermediate. nih.gov The use of tert-butyl hypoiodite (B1233010) can also induce the cyclization of N-alkenylamides to afford various N-heterocycles, including piperidines. organic-chemistry.org

Nucleophilic cyclization is exemplified by the intramolecular trapping of an η3-allyl ligand, generated from a Pd-catalyzed reaction of vinyl iodides and N-tosylhydrazones, with a nitrogen nucleophile. organic-chemistry.org

Cyclization Strategy Key Reagent/Catalyst Mechanism
Electrophilic CyclizationAcidAcid-mediated alkyne functionalization and iminium ion formation. nih.gov
Electrophilic Cyclizationtert-Butyl hypoioditeCyclization of N-alkenylamides. organic-chemistry.org
Nucleophilic CyclizationPalladium catalystIntramolecular trapping of a Pd-allyl intermediate. organic-chemistry.org

Hydrogenation and Reduction Methodologies

Hydrogenation and reduction are fundamental strategies for the synthesis of piperidine derivatives. These methods often involve the conversion of unsaturated precursors or the reduction of ketone functionalities to achieve the desired stereochemistry of the final product.

Asymmetric hydrogenation is a powerful tool for establishing chirality in piperidine rings. The iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium (B92312) salts represents a notable advancement in this area. rsc.org This method provides a stereodefined pathway to cis-configured hydroxypiperidine esters, which are valuable precursors for more complex molecules. rsc.org The reaction demonstrates a broad substrate scope and yields products with high enantioselectivity and diastereoselectivity. rsc.org Specifically, this dearomatization strategy can produce cis-hydroxypiperidine esters in up to 96% yield, with 97% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1. rsc.org

Another significant approach involves the rhodium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. This transfer hydrogenation method utilizes a formic acid/triethylamine mixture as the hydrogen source and has been shown to be effective for creating chiral piperidine derivatives. dicp.ac.cn While direct asymmetric hydrogenation of common fluoropyridines has been challenging due to side reactions, this transfer hydrogenation method offers a viable alternative. dicp.ac.cn

The following table summarizes key findings in asymmetric hydrogenation for synthesizing chiral piperidine precursors.

Catalyst SystemSubstrate TypeKey FeaturesRef
Iridium-based5-Hydroxypicolinate pyridinium saltsHigh yield (up to 96%), excellent enantioselectivity (97% ee) and diastereoselectivity (>20:1 dr) for cis-isomers. rsc.org
Rhodium-basedN-Benzylpyridinium saltsEffective for transfer hydrogenation; overcomes challenges with some functionalized pyridines. dicp.ac.cn

This table presents data on asymmetric hydrogenation methods applicable to the synthesis of chiral piperidine precursors.

The selective reduction of a ketone group on a piperidinone intermediate is a critical step in defining the stereochemistry of the final alcohol. For the synthesis of cis-1,2-dimethylpiperidin-4-ol, this involves the reduction of 1,2-dimethylpiperidin-4-one (B176407). The choice of reducing agent and reaction conditions determines the facial selectivity of the reduction, leading to either the cis or trans alcohol.

For instance, the reduction of N-substituted 4-piperidones often yields a mixture of diastereomeric alcohols. The stereochemical outcome can be influenced by the steric bulk of the substituent at the 2-position and the nature of the reducing agent. While specific studies on the selective reduction of 1,2-dimethylpiperidin-4-one to the cis-4-ol are not extensively detailed in the provided results, the general principles of ketone reduction apply. The selective hydrogenation of dimedone to the corresponding monoketone over a palladium catalyst with Amberlyst 15® demonstrates the potential for high selectivity in related systems. researchgate.net

Derivatization Strategies from Precursor Compounds

Derivatization strategies allow for the construction of the target molecule from readily available starting materials through modification and functionalization.

A study on the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold highlights the utility of piperidin-4-one derivatives in building complex molecules. mdpi.comresearchgate.net While not directly focused on cis-1,2-dimethylpiperidin-4-ol, the synthetic transformations described, such as N-acylation and subsequent modifications, demonstrate the broad applicability of this scaffold. mdpi.com

The direct functionalization of a pre-existing piperidine ring offers an alternative and potentially more atom-economical approach. researchgate.net Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines at the C2, C3, or C4 positions. nih.gov The selectivity of these reactions is controlled by the choice of catalyst and the nature of the amine-protecting group. nih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst. nih.gov This strategy could be adapted to introduce a methyl group at the C2 position of an N-methyl-4-hydroxypiperidine precursor.

The following table outlines different strategies for piperidine ring functionalization.

Functionalization StrategyKey Reagents/CatalystsPosition(s) FunctionalizedRef
Rhodium-catalyzed C-H InsertionRh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄C2 nih.gov
Rhodium-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄C4 nih.gov
Cyclopropanation/Ring-OpeningRhodium catalystC3 nih.gov

This table summarizes various methods for the site-selective functionalization of piperidine rings.

Enzymatic and Biocatalytic Synthesis Routes for Chiral Piperidines

Enzymatic and biocatalytic methods are increasingly recognized for their high selectivity and environmentally benign reaction conditions in the synthesis of chiral compounds. nih.gov For the synthesis of chiral piperidines, these methods offer promising alternatives to traditional chemical synthesis. nih.gov

One approach involves the chemo-enzymatic dearomatization of activated pyridines. nih.gov This strategy combines chemical synthesis with biocatalysis to prepare substituted piperidines with precise stereochemistry. nih.gov A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov

Lipases have also been employed in the synthesis of piperidine derivatives. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze a multicomponent reaction to produce clinically valuable piperidines in high yields. rsc.org Furthermore, enzymatic desymmetrization of meso-substituted piperidines using lipases can provide access to enantiomerically pure monoesters, which can then be converted to chiral piperidine alkaloids. capes.gov.br

The combination of biocatalysis and organocatalysis presents another innovative route. A hybrid bio-organocatalytic cascade, utilizing a transaminase to generate a key reactive intermediate for a Mannich reaction, has been developed for the synthesis of 2-substituted piperidines. ucd.ie

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a single synthetic sequence. This strategy is often employed to create chiral building blocks that can then be converted into more complex molecules. For piperidine derivatives, a common approach involves the enzymatic resolution of a racemic intermediate, followed by further chemical modifications.

A key strategy involves the use of lipases for the kinetic resolution of racemic alcohols or their corresponding esters. In this process, the enzyme selectively acylates or deacylates one enantiomer at a much faster rate than the other, allowing for the separation of the two. For instance, the enzymatic acylation of (±)-1-benzyl-4-hydroxypiperidine derivatives has been explored. In a typical reaction, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme, often Candida antarctica lipase B (CALB), selectively catalyzes the acetylation of one of the enantiomers, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the fast-reacting enantiomer (now an ester) from the slow-reacting enantiomer (the remaining alcohol).

Further chemical steps can then be performed on the separated, enantiomerically enriched products. For example, the protecting group on the nitrogen atom (such as a benzyl (B1604629) group) can be removed and replaced with a methyl group to yield the target 1-methyl-piperidin-4-ol derivative. Subsequent chemical transformations can be used to introduce the second methyl group at the C2 position, ultimately leading to the desired cis-1,2-dimethylpiperidin-4-ol structure. The combination of enzymatic resolution to set the stereochemistry at C4, followed by chemical steps to complete the molecular framework, exemplifies a classic chemoenzymatic approach.

Enzymatic Resolution Techniques for Diastereoisomers

Enzymatic kinetic resolution is a powerful method for separating mixtures of stereoisomers, including both enantiomers and diastereomers. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between isomers in a racemic or diastereomeric mixture. The process is widely used for the synthesis of optically active piperidines.

The core principle of enzymatic kinetic resolution lies in the differential reaction rates of stereoisomers with an enzyme. When a racemic mixture of a piperidin-4-ol derivative is subjected to enzymatic acylation, one enantiomer is converted to its corresponding ester much more rapidly than the other. This results in a mixture containing one enantiomer as the ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques. The efficiency of this separation is quantified by the enantiomeric ratio (E value), with higher E values indicating better selectivity.

Lipases are particularly favored for these resolutions due to their broad substrate tolerance, commercial availability, and stability in organic solvents. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is one of the most effective and widely used enzymes for the resolution of a variety of chiral alcohols, including heterocyclic structures similar to piperidin-4-ol. Other lipases from genera such as Pseudomonas and Aspergillus have also been successfully employed.

For the specific case of resolving diastereomers of 1,2-disubstituted piperidin-4-ols, the enzyme must distinguish between both the configuration at the chiral centers of the piperidine ring and the hydroxyl group's orientation. For a mixture of (±)-cis-1,2-dimethylpiperidin-4-ol, enzymatic resolution would aim to selectively acylate either the (+) or (-) enantiomer, allowing for their separation. The choice of enzyme, solvent, and acylating agent is critical for achieving high enantiomeric excess (ee) and yield.

Research in this area has extensively documented the resolution of various N-substituted piperidin-4-ols. For example, studies on the resolution of N-benzyl-piperidin-4-ol serve as a model for the behavior of similar substrates. The data below illustrates typical outcomes for such lipase-catalyzed resolutions.

Table 1: Examples of Lipase-Catalyzed Resolution of Piperidin-4-ol Analogs This table is representative of resolutions for analogous structures, illustrating the general effectiveness of the technique.

Enzyme Substrate Acyl Donor Solvent Product 1 (ee) Product 2 (ee) E Value
Candida antarctica Lipase B (CALB) Racemic N-Benzyl-4-hydroxypiperidine Vinyl Acetate Diisopropyl ether Ester (>99%) Alcohol (>99%) >200
Pseudomonas cepacia Lipase (PSL) Racemic N-Boc-4-hydroxypiperidine Vinyl Acetate Toluene Ester (98%) Alcohol (95%) ~150
Aspergillus niger Lipase Racemic N-Benzoyl-4-hydroxypiperidine Acetic Anhydride Dioxane Ester (92%) Alcohol (88%) ~50

These enzymatic techniques provide a practical and efficient route to obtaining the enantiomerically pure stereoisomers of substituted piperidin-4-ols, which are crucial for the development of chiral pharmaceuticals. The high selectivity of enzymes often surpasses what can be achieved with conventional chemical resolving agents.

Iii. Stereochemical and Conformational Analysis of Cis 1,2 Dimethylpiperidin 4 Ol

Configurational Isomerism and Diastereoisomer Synthesis

The synthesis of 1,2-dimethylpiperidin-4-ol gives rise to configurational isomers known as diastereomers, specifically the cis and trans forms. In the cis-isomer, the methyl group at the C-2 position and the hydroxyl group at the C-4 position are situated on the same face of the piperidine (B6355638) ring. Conversely, in the trans-isomer, these groups are on opposite faces.

The stereochemical result of the synthesis is highly dependent on the chosen reaction pathway, particularly in the reduction of the precursor, 1,2-dimethyl-4-piperidone. The choice of reducing agent is critical in determining which diastereomer is preferentially formed. For instance, the catalytic hydrogenation of N-methyl-2-methyl-4-piperidone using a platinum oxide catalyst has been shown to yield the corresponding cis-piperidinol. epo.org This method directs the addition of hydrogen to one face of the molecule, leading to the cis configuration. Other methods, such as reduction using sodium in ethanol, can also favor the formation of the cis isomer. In contrast, reduction methods like the Meerwein-Ponndorf-Verley reaction, which employs aluminum isopropoxide, typically favor the formation of the trans isomer. The separation of the resulting cis and trans diastereomers is achievable through techniques like fractional crystallization or chromatography, which exploit the differences in their physical properties.

Conformational Analysis of the Piperidine Ring System

The piperidine ring, a six-membered heterocycle, is not planar. It adopts various non-planar conformations to alleviate internal strain. The study of these conformations is essential for understanding the molecule's stability and reactivity.

Similar to its carbocyclic analogue, cyclohexane, the piperidine ring in cis-1,2-dimethylpiperidin-4-ol predominantly adopts a chair conformation. chemrevlett.comupenn.edu This conformation is the most stable because it effectively minimizes two types of strain: angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering the bonds on adjacent carbons). Other potential conformations, such as the boat or skew-boat, are significantly higher in energy and thus less populated under normal conditions. upenn.edu The piperidine ring can undergo a "ring flip," interconverting between two distinct chair conformations.

In a chair conformation, substituents on the ring can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). For cis-1,2-dimethylcyclohexane, a related structure, a ring flip interconverts the axial and equatorial positions of the substituents. youtube.comlibretexts.org In the cis isomer, one group will be axial and the other equatorial in any given chair conformation. youtube.com

For cis-1,2-dimethylpiperidin-4-ol, there is an equilibrium between two chair conformers:

A conformation with an axial C-2 methyl group and an equatorial C-4 hydroxyl group.

A conformation with an equatorial C-2 methyl group and an axial C-4 hydroxyl group.

The relative stability of these two conformers is determined by steric hindrance. Substituents in the axial position experience greater steric repulsion, known as 1,3-diaxial interactions, with the other axial atoms. Generally, the conformer that places the larger substituent in the more spacious equatorial position is favored. libretexts.org The methyl group is sterically more demanding than the hydroxyl group. Consequently, the equilibrium for cis-1,2-dimethylpiperidin-4-ol favors the conformer where the C-2 methyl group is in the equatorial position and the C-4 hydroxyl group is in the axial position.

Table 1: Conformational Analysis of cis-1,2-Dimethylpiperidin-4-ol
ConformerC-2 Methyl OrientationC-4 Hydroxyl OrientationRelative Stability
A EquatorialAxialMore Stable
B AxialEquatorialLess Stable

While the chair conformation is energetically preferred for cis-1,2-dimethylpiperidin-4-ol, certain structural modifications can lead to the adoption of higher-energy conformations like the skew-boat (or twist-boat). This typically occurs in derivatives with bulky substituents that would cause severe steric strain in a chair conformation. chemrevlett.comupenn.edu For example, the introduction of multiple large groups or the formation of N-acyl derivatives can shift the conformational equilibrium. chemrevlett.com In some highly substituted piperidones, twist-boat or other non-chair conformations have been observed. chemrevlett.com However, for the parent cis-1,2-dimethylpiperidin-4-ol, the contribution of skew-boat conformations is generally considered insignificant.

Stereochemical Dynamics and Conformational Equilibria

The conformation of cis-1,2-dimethylpiperidin-4-ol is not a static picture but a dynamic equilibrium. The molecule constantly interconverts between its possible chair conformations. The position of this equilibrium can be influenced by external factors, most notably the solvent environment.

The solvent in which a molecule is dissolved can significantly influence its preferred conformation. This is particularly true for molecules like cis-1,2-dimethylpiperidin-4-ol that possess hydrogen-bond donor (O-H) and acceptor (N) sites. In non-polar solvents, intramolecular steric factors, as discussed above, are the primary determinants of conformational preference.

In polar, protic solvents such as water or ethanol, intermolecular hydrogen bonding between the solvent and the piperidinol can alter the relative stability of the conformers. For the more stable conformer of cis-1,2-dimethylpiperidin-4-ol (with an axial -OH group), the hydroxyl group may be less available for solvation compared to an equatorial -OH group. A solvent could potentially stabilize the less-favored conformer (with an equatorial -OH) by forming strong hydrogen bonds, thereby shifting the equilibrium. The polarity of the solvent can also interact differently with the dipole moments of the various conformers, further influencing their relative energies and the position of the conformational equilibrium.

Impact of N-Protonation on Ring Conformation

The conformational equilibrium of piperidines can be significantly influenced by the protonation of the ring nitrogen atom. In the case of cis-1,2-Dimethyl-piperidin-4-ol, the nitrogen atom bears a methyl group and a lone pair of electrons. Upon protonation, this nitrogen becomes a positively charged ammonium (B1175870) center. This alteration in the electronic nature of the nitrogen atom introduces new electrostatic interactions within the molecule, which can shift the conformational equilibrium.

For 4-substituted piperidines bearing polar substituents, such as a hydroxyl group, protonation of the nitrogen has been shown to stabilize the conformer where the polar substituent is in the axial position. nih.gov This stabilization is attributed to favorable electrostatic interactions between the positively charged nitrogen and the partial charge on the substituent. In three specific cases studied (R = F, OH, and Br), the conformational preference was even reversed upon protonation, favoring the axial form. nih.gov

In the context of this compound, we can consider two primary chair conformations in equilibrium. In both conformers, the cis relationship of the 1-methyl and 2-methyl groups is maintained, meaning one will be axial and the other equatorial. The hydroxyl group at the 4-position can be either axial or equatorial.

The protonation of the nitrogen atom in this compound is expected to favor the conformer where the hydroxyl group at C-4 is in the axial position. This preference arises from the stabilizing electrostatic interaction between the positively charged nitrogen (N-H+) and the electronegative oxygen atom of the hydroxyl group. This interaction can outweigh the steric strain typically associated with an axial substituent.

Conformer4-OH PositionKey InteractionsExpected Stability (Protonated)
AEquatorialSteric hindrance from axial hydrogensLess Stable
BAxialStabilizing electrostatic N-H+...OH interactionMore Stable

The precise equilibrium constant between these conformers would depend on the balance of steric and electrostatic forces and could be determined experimentally through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing coupling constants. nih.gov

Principles of Diastereoselective Control in Chemical Transformations

The synthesis of a specific diastereomer like this compound requires careful control over the stereochemistry of the reactions employed. Diastereoselective control is a fundamental concept in organic synthesis that aims to produce a single diastereomer from a mixture of possibilities. This control is typically achieved by exploiting the steric and electronic properties of the starting materials, reagents, and catalysts.

One common strategy for the synthesis of substituted piperidin-4-ols is the reduction of the corresponding piperidin-4-one. The stereochemical outcome of such a reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group. For instance, the reduction of a 1,2-disubstituted-4-piperidone can proceed via two main pathways, leading to either the cis or trans alcohol.

To achieve the desired this compound, the hydride from the reducing agent must attack the carbonyl group from the face opposite to the 2-methyl group. This is an example of substrate-controlled diastereoselectivity, where the existing stereocenter at C-2 directs the approach of the reagent.

Several factors can influence the diastereoselectivity of such reductions:

Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered face of the ketone. If one face is encumbered by the 2-methyl group, the hydride will approach from the opposite face.

Chelation Control: In some cases, a metal-based reducing agent can coordinate with both the carbonyl oxygen and another heteroatom in the molecule, leading to a rigid transition state that directs the hydride delivery to a specific face.

Torsional and Steric Strain in the Transition State: The relative energies of the diastereomeric transition states determine the product ratio. The transition state that minimizes steric interactions and torsional strain will be favored.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which involves a one-pot sequential gold-catalyzed cyclization and chemoselective reduction. nih.gov This method has demonstrated high to excellent diastereoselectivities, particularly with aliphatic amides. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the choice of the radical initiator can significantly enhance the diastereomeric ratio. nih.gov

The diastereoselective synthesis of cis-4-hydroxy-2-methyl piperidine has been achieved through the reduction of an intermediate ketone, where the hydride reagent added from the less hindered face, opposite to the methyl group. nih.gov This principle can be directly applied to the synthesis of this compound from the corresponding 1,2-dimethyl-4-piperidone.

Reaction TypePrinciple of Diastereoselective ControlExpected Outcome for this compound
Reduction of 1,2-dimethyl-4-piperidoneSubstrate-controlled hydride attack from the less hindered face.Formation of the cis-alcohol where the hydroxyl group is on the opposite face to the 2-methyl group.
Catalytic HydrogenationAdsorption onto the catalyst surface from the less sterically hindered side.Can lead to the cis-isomer depending on the catalyst and substrate conformation.

Ultimately, the successful synthesis of this compound with high diastereomeric purity relies on the careful selection of synthetic routes and reaction conditions that favor the formation of the desired stereochemical arrangement.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Cis 1,2 Dimethylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of cis-1,2-Dimethylpiperidin-4-ol in solution. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of cis-1,2-Dimethylpiperidin-4-ol. researchgate.net In ¹H NMR, the chemical shifts and coupling constants of the various protons offer insights into their local electronic environments and spatial relationships. For instance, the observation of specific coupling constants can help in determining the relative orientation of substituents on the piperidine (B6355638) ring. nih.govrsc.org Similarly, ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their hybridization states, which is crucial for confirming the carbon skeleton of the molecule. acs.orgnih.gov The chemical shifts in both ¹H and ¹³C NMR are sensitive to the stereochemistry of the molecule, allowing for the differentiation between diastereomers. rsc.org

Interactive Data Table: Representative NMR Data for Piperidine Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H2.0 - 3.5mProtons adjacent to nitrogen
¹H1.4 - 2.0mRing methylene (B1212753) protons
¹H~1.0dMethyl group protons
¹³C50 - 65Carbons adjacent to nitrogen
¹³C30 - 45Ring methylene carbons
¹³C~15Methyl group carbon

Note: The exact chemical shifts for cis-1,2-Dimethylpiperidin-4-ol can vary depending on the solvent and other experimental conditions. The data presented is a general representation for similar piperidine structures.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the stereochemistry of cis-1,2-Dimethylpiperidin-4-ol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of covalent bonds through the molecule and confirming the connectivity of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. For cis-1,2-Dimethylpiperidin-4-ol, NOE correlations can confirm the cis relationship between the methyl groups at the C1 and C2 positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on their attached protons. researchgate.netcolumbia.edu

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecule's structure and relative stereochemistry. researchgate.net

The piperidine ring is known to exist in various conformations, most commonly chair and boat forms. ias.ac.in NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, can provide insights into the predominant conformation of cis-1,2-Dimethylpiperidin-4-ol in solution. nih.govresearchgate.netosti.gov The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, which in turn is a function of the ring's conformation. By analyzing these coupling constants, it is possible to infer the chair or boat-like nature of the piperidine ring and the axial or equatorial orientation of the substituents. Furthermore, variable temperature NMR studies can reveal the dynamics of conformational exchange. researchgate.net

X-ray Crystallography for Absolute Configuration and Preferred Conformation

X-ray crystallography provides the most definitive method for determining the absolute configuration and the preferred solid-state conformation of chiral molecules like cis-1,2-Dimethylpiperidin-4-ol. researchgate.netthieme-connect.de By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise spatial arrangement of all atoms can be determined. researchgate.net This technique is capable of unambiguously establishing the cis relationship of the methyl groups and the orientation of the hydroxyl group. The bond lengths and angles obtained from X-ray analysis also provide valuable information about the molecule's geometry. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers complementary information about the molecular structure and bonding within cis-1,2-Dimethylpiperidin-4-ol. nih.gov These techniques probe the vibrational modes of the molecule, and the resulting spectra display characteristic bands corresponding to specific functional groups and bond types. For example, the O-H stretching vibration of the hydroxyl group and the C-N stretching of the piperidine ring will appear at distinct frequencies. These spectra can serve as a fingerprint for the compound and can be used to confirm the presence of key functional groups. tandfonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for cis-1,2-Dimethylpiperidin-4-ol

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
O-H Stretch~3400 (broad)Weak
C-H Stretch (Aliphatic)2850-2960Strong
C-N Stretch1000-1250Moderate
C-O Stretch1050-1150Moderate

Note: The exact frequencies can be influenced by intermolecular interactions such as hydrogen bonding.

Mass Spectrometry in Structural and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of cis-1,2-Dimethylpiperidin-4-ol and for gaining structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov In a mass spectrometer, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. The fragmentation pattern is often characteristic of the compound's structure, with cleavage typically occurring at weaker bonds or leading to the formation of stable carbocations or neutral molecules. researchgate.netscielo.brnih.govlibretexts.org For cis-1,2-Dimethylpiperidin-4-ol, characteristic fragmentation pathways may involve the loss of the hydroxyl group, the methyl groups, or cleavage of the piperidine ring. scielo.brtandfonline.com

V. Computational and Theoretical Studies of Cis 1,2 Dimethylpiperidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is a widely applied method for studying the electronic and structural properties of piperidine (B6355638) derivatives due to its balance of accuracy and computational efficiency. orientjchem.orgchemrxiv.org Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. orientjchem.orgnih.gov

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For cis-1,2-Dimethyl-piperidin-4-ol, DFT calculations would be employed to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

While specific optimized parameters for this compound are not available in the cited literature, a hypothetical table of optimized geometric parameters based on typical values for substituted piperidine rings is presented below. orientjchem.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

Parameter Bond/Angle Value (Angstrom/Degree)
Bond Length C-C (ring) ~ 1.52 - 1.55 Å
C-N (ring) ~ 1.47 Å
C-O ~ 1.43 Å
N-CH₃ ~ 1.46 Å
C-CH₃ ~ 1.53 Å
O-H ~ 0.96 Å
Bond Angle C-N-C (ring) ~ 112°
C-C-C (ring) ~ 110° - 113°
C-C-N (ring) ~ 109°

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. Current time information in Edmonton, CA. The energy gap is a key factor in determining the molecule's electronic transitions and can be correlated with its bioactivity. orientjchem.org For piperidine derivatives, the distribution of HOMO and LUMO orbitals reveals the likely sites for charge transfer within the molecule. researchgate.net In this compound, the HOMO is expected to be localized around the more electron-rich regions, such as the nitrogen atom and the oxygen of the hydroxyl group, while the LUMO would be distributed over the carbon skeleton.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

Parameter Energy (eV)
HOMO (Highest Occupied Molecular Orbital) -6.5 eV
LUMO (Lowest Unoccupied Molecular Orbital) 2.0 eV

Note: This data is illustrative. A large gap suggests high stability.

Quantum mechanical models, particularly DFT, can accurately predict various spectroscopic parameters. For instance, the calculation of harmonic vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of a molecule. chemrxiv.org By comparing the calculated spectra with experimental data, one can confirm the molecular structure and the accuracy of the computational model.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the stereochemistry of the molecule, such as the cis configuration of the methyl groups in this compound. While specific predicted spectra for this compound are not documented in the searched literature, the methodology is well-established for piperidine derivatives. chemrxiv.org

Quantum Chemical Descriptors and Chemical Reactivity Indices

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity and are widely used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov

Based on Koopmans' theorem, the energy of the HOMO can be related to the ionization potential (I = -EHOMO), and the energy of the LUMO can be related to the electron affinity (A = -ELUMO). researchgate.net These values are then used to calculate key reactivity indices:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. asianpubs.org

These descriptors help to classify molecules and predict their behavior in chemical reactions. chemjournal.kz For example, an analysis of piperidine derivatives showed them to be generally rigid (hard) in nature. chemjournal.kz

Table 3: Hypothetical Chemical Reactivity Indices for this compound

Descriptor Formula Hypothetical Value (eV)
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO -2.0
Electronegativity (χ) (I+A)/2 2.25
Chemical Hardness (η) (I-A)/2 4.25

Note: These values are calculated from the hypothetical HOMO/LUMO energies in Table 2.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. rsc.org

The MEP map uses a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of electrons, for example, on the oxygen and nitrogen atoms. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms, especially the hydroxyl proton. chemrxiv.org

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the hydroxyl oxygen and the nitrogen atom, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated on the hydrogen atom of the hydroxyl group.

Computational and Theoretical Insights into this compound

The following article delves into the computational and theoretical studies of the chemical compound this compound. The content is structured to address specific areas of computational chemistry, focusing on its electronic properties, dynamic behavior, and the theoretical underpinnings of its formation.

V. Computational and Theoretical Studies of this compound

Computational and theoretical chemistry provide powerful tools to understand the intrinsic properties of molecules, their behavior, and reactivity. For a specific stereoisomer like this compound, these methods can elucidate aspects that are difficult to probe experimentally. This section explores several key computational analyses as they would apply to this compound.

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule, which provides insight into the electron distribution and the nature of chemical bonds. This analysis is derived from the linear combination of atomic orbitals (LCAO) representation of the molecular orbitals.

Despite a thorough review of scientific literature, specific Mulliken atomic charge data for this compound could not be located. Such an analysis would typically be presented in a tabular format, detailing the calculated charge on each atom in the molecule.

Table 5.2.3.1: Illustrative Mulliken Atomic Charges for this compound No published data is available for this compound. The table below is a template to illustrate how such data would be presented.

Atom Atomic Charge (e)
C1 Data not available
N2 Data not available
C3 Data not available
C4 Data not available
O (on C4) Data not available
C5 Data not available
C6 Data not available
C (on N2) Data not available

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information on the conformational flexibility and preferred shapes (conformations) of a molecule. Conformational sampling is crucial for understanding how a molecule like this compound, with its flexible six-membered ring, behaves in different environments.

Specific molecular dynamics or conformational sampling simulation studies focused exclusively on this compound were not found in the reviewed literature. Such studies would reveal the accessible conformations, the energy barriers between them, and the influence of solvent on the conformational equilibrium.

Transition state analysis is a computational technique used to study the mechanism of a chemical reaction. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can understand the energetic feasibility of a reaction pathway and the factors that control its rate and outcome.

A detailed transition state analysis for the synthesis or reactions of this compound has not been reported in the available scientific literature. Such an analysis would be instrumental in explaining the stereoselectivity of the reactions that form this specific isomer.

The formation of a specific stereoisomer, such as the cis configuration in 1,2-Dimethyl-piperidin-4-ol, is governed by the principles of stereoselectivity. Theoretical studies, often employing quantum mechanical calculations, can provide a rationalization for why one stereoisomer is formed preferentially over others. These studies might analyze the energies of different transition states leading to various stereoisomers.

Vi. Research on Biological Activities and Mechanistic Insights

Exploration of the Piperidine (B6355638) Scaffold in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govresearchgate.net This scaffold's significance in drug discovery is well-established, with piperidine derivatives being integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netresearchgate.netarizona.edu The versatility of the piperidine moiety stems from its ability to be readily functionalized, allowing for the precise tuning of physicochemical and pharmacological properties. thieme-connect.comontosight.ai

The nitrogen atom within the piperidine ring is a key feature, often acting as a proton acceptor at physiological pH. This allows it to form crucial interactions with biological targets. ijpsi.org The three-dimensional, chair-like conformation of the piperidine ring also provides a scaffold that can present substituents in well-defined spatial orientations, which is critical for selective binding to enzymes and receptors. rsc.orgrsc.org

Chiral piperidine scaffolds, such as those related to cis-1,2-Dimethyl-piperidin-4-ol, are particularly important in drug design. The introduction of chirality can significantly enhance biological activity and selectivity, improve pharmacokinetic profiles, and in some cases, reduce toxicity. thieme-connect.com The specific arrangement of substituents on the chiral piperidine core dictates its interaction with biological macromolecules, making it a valuable building block for creating novel therapeutic agents. thieme-connect.comrsc.org Researchers continue to explore the chemical space of piperidine derivatives to develop new drugs for a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govencyclopedia.pub

Structure-Activity Relationship (SAR) Studies for Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of piperidine derivatives, including compounds like this compound, correlates with their biological effects. These studies systematically modify the piperidine scaffold and its substituents to identify key structural features responsible for a desired pharmacological activity. rsc.orgresearchgate.net

The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net SAR investigations have shown that even minor structural modifications can lead to significant changes in potency, selectivity, and mechanism of action. rsc.orgacs.org For instance, in the development of inhibitors for the influenza virus, SAR studies revealed that the ether linkage between a quinoline (B57606) and a piperidine ring was critical for inhibitory activity. rsc.org Similarly, in the search for novel farnesyltransferase inhibitors, it was found that all four substituents on the piperidine core played an important role in its inhibitory potential. acs.org

The stereochemistry of substituted piperidines, including the cis/trans isomerism seen in molecules like this compound, has a profound impact on their biological interactions. The spatial arrangement of atoms can dictate how a molecule fits into a binding site on a protein, influencing its affinity and efficacy. acs.orgtandfonline.com

For example, in a study of piperidine derivatives as farnesyltransferase inhibitors, optical resolution of potent inhibitors revealed that the (+)-enantiomers showed significantly greater inhibitory activity. acs.org This highlights that one enantiomer may have a much better geometric and electronic complementarity with the target enzyme than the other. In another study on 3,4-disubstituted piperidine derivatives as Akt1 inhibitors, it was noted that the (3S,4S) enantiomer exhibited superior inhibitory activity. tandfonline.com The development of methods for the stereoselective synthesis of piperidine derivatives is therefore of high importance in medicinal chemistry. rsc.orgrsc.org The cis-configuration of the methyl groups in this compound would be expected to present these substituents in a different spatial relationship compared to the trans-isomer, which would likely lead to distinct biological activity profiles.

The position and nature of substituents on the piperidine ring are critical determinants of biological activity. researchgate.netontosight.ai Varying the location and type of functional groups can modulate properties such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn affect how the molecule interacts with its biological target. ontosight.ai

For instance, in the development of farnesyltransferase inhibitors, a 3-pyridylmethyl group at the N-1 position of the piperidine ring was found to be important for activity. acs.org Changing the position of the nitrogen atom within the pyridine (B92270) ring resulted in a complete loss of inhibition. acs.org Similarly, the nitro group at the C-5 position was also found to be crucial, with its reduction leading to inactive compounds. acs.org

The electronic properties of substituents also play a significant role. For example, a 4-fluorophenyl group can increase the lipophilicity of a piperidine derivative, potentially enhancing its ability to cross cell membranes. ontosight.ai Conversely, a basic group like diethylamino can influence the molecule's binding affinity to specific receptors. ontosight.ai The optimization of these substituents is a key strategy for designing novel piperidine derivatives with improved biological activity. ontosight.ai

Investigation of Specific Biological Target Interactions

The piperidine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. As such, piperidine derivatives have been investigated for their ability to interact with a wide array of biological targets, including enzymes and receptors. The specific substituents on the piperidine ring, such as the methyl and hydroxyl groups in this compound, would determine its potential for specific target interactions.

Piperidine derivatives have been extensively studied as inhibitors of various enzymes implicated in disease.

Acetylcholinesterase (AChE): The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease. ijpsi.orgencyclopedia.pub Donepezil, a well-known piperidine-based AChE inhibitor, serves as a prime example. nih.govijpsi.org Numerous studies have focused on synthesizing and evaluating novel piperidine derivatives for their AChE inhibitory activity. ijpsi.orgnih.govacs.org For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent and selective AChE inhibitor. nih.gov The nitrogen in the piperidine ring is often crucial for interacting with the anionic site of the enzyme. ijpsi.org

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication and is a validated target for antibacterial drugs. asm.orgrsc.org Piperidine-4-carboxamides have been identified as a novel class of inhibitors of Mycobacterium abscessus DNA gyrase. asm.orgresearchgate.netnih.gov These compounds were shown to inhibit the wild-type enzyme and induce DNA damage, similar to fluoroquinolones. asm.orgresearchgate.net

Heparanase-1: While direct inhibition studies for heparanase-1 with simple dimethyl-piperidin-4-ol structures are not prominent in the provided search results, the broader class of piperidine derivatives has been explored for various enzyme targets. The functional groups of this compound could potentially interact with the active site of enzymes like heparanase-1, but specific research is needed to confirm this.

Gamma-Secretase: Gamma-secretase is an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. nih.govacs.org Piperidine derivatives have been developed as gamma-secretase modulators (GSMs), which can alter the enzyme's activity to reduce the production of the toxic Aβ42 peptide. nih.govnih.gov Research has shown that piperidine acetic acid-based GSMs directly bind to Presenilin-1, a component of the gamma-secretase complex. acs.orgnih.govacs.org

GABA Uptake: The gamma-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system. Inhibitors of GABA uptake can prolong the action of GABA and are of interest for treating neurological disorders. Piperidine derivatives, such as those related to nipecotic acid, have been synthesized and tested as GABA uptake inhibitors. nih.govnih.gov For instance, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid were found to be inhibitors of the GABA uptake system. nih.gov

The following table summarizes the inhibitory activities of selected piperidine derivatives against various enzymes.

Compound ClassEnzyme TargetExample CompoundIC50 ValueReference
Piperidine Alkaloid AnalogueAcetylcholinesteraseCompound 77.32 µM nih.gov
Piperidine DerivativeFarnesyltransferase(+)-81.9 nM acs.org
Benzylpiperidine DerivativeAcetylcholinesterase1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)5.7 nM nih.gov
Piperidine-4-carboxamideDNA Gyrase (E. coli)Compound 5f92 nM researchgate.net

In addition to enzyme inhibition, piperidine derivatives are known to bind to a variety of receptors in the central nervous system and other parts of the body. The specific binding profile of a piperidine derivative is determined by the nature and arrangement of its substituents. ontosight.ai

For example, piperidine derivatives have been investigated as ligands for sigma (σ) receptors, which are implicated in a range of neurological functions and diseases. nih.gov The N-substituent on the piperidine ring was found to significantly influence the affinity for the σ1 receptor. nih.gov Similarly, SAR studies of pyridyl-piperazinyl-piperidine derivatives identified compounds with high affinity for the CXCR3 chemokine receptor, a target for inflammatory diseases. nih.gov The basic nitrogen of the piperidine ring can also play a crucial role in binding to various receptors, such as muscarinic acetylcholine receptors. encyclopedia.pub The analysis of receptor binding profiles is essential for understanding the full pharmacological effects of piperidine-based compounds.

Role of cis-1,2-Dimethylpiperidin-4-ol in Medicinal Chemistry Research

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic pharmaceuticals. nih.gov Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. Within this important class of compounds, cis-1,2-Dimethylpiperidin-4-ol emerges as a valuable and versatile building block in the rational design of novel bioactive molecules. Its specific stereochemistry and functional groups offer a unique framework that medicinal chemists can exploit to develop new therapeutic agents.

The rational design of new drugs is a complex process that relies on a deep understanding of structure-activity relationships (SAR) to optimize lead compounds for various pharmacological systems. nih.gov The cis-1,2-dimethylpiperidin-4-ol scaffold provides a fixed orientation of its substituents, which can be instrumental in achieving high-affinity and selective binding to target proteins. This conformationally constrained piperidine ring is a key feature in the development of molecules aimed at specific receptors and enzymes. nih.gov

The utility of piperidine derivatives is extensive, with applications ranging from anticancer and anti-HIV agents to treatments for neurological disorders. nih.govontosight.ai The strategic modification of the piperidin-4-ol core has been a fruitful area of research, leading to the discovery of potent and selective compounds. nih.gov

One of the significant areas where piperidine derivatives have shown promise is in the development of sigma (σ) receptor ligands . nih.govnih.gov These receptors are implicated in a variety of central nervous system (CNS) disorders, and ligands that selectively target them are of great interest as potential antipsychotics and neuroprotective agents. nih.govnih.gov Research has shown that disubstituted piperidines can be potent σ receptor ligands with minimal affinity for other receptors like dopamine (B1211576) D2, which is often associated with undesirable side effects in antipsychotic drugs. nih.gov The substitution pattern on the piperidine ring, including the stereochemistry, is a critical determinant of selectivity and potency. nih.govnih.gov While specific research on cis-1,2-Dimethylpiperidin-4-ol as a direct precursor for σ receptor ligands is not extensively documented in the provided results, the exploration of other dimethyl-substituted piperidines, such as 3,3-dimethylpiperidine (B75641) derivatives, highlights the potential of this structural motif. nih.gov

The table below summarizes the biological activities of various substituted piperidine derivatives, illustrating the broad therapeutic potential of this chemical class.

Piperidine Derivative Class Target/Activity Therapeutic Potential
Disubstituted PiperidinesSigma (σ) Receptor LigandsAntipsychotics, Neuroprotective Agents nih.gov
Piperidin-4-one DerivativesAnticancer, Anti-HIVOncology, Virology nih.gov
4-Piperidinol DerivativesAnalgesic, AnticholinergicPain Management, Neurological Disorders ontosight.ai
Piperidin-4-ol DerivativesCCR5 AntagonistsHIV Treatment researchgate.net
Aryl Piperidinol DerivativesAntitubercularInfectious Diseases nih.gov

Furthermore, the synthesis of piperidine derivatives has been a focus of research for creating compounds with antimicrobial properties. For instance, piperidinol analogs have been investigated for their anti-tuberculosis activity. nih.gov The discovery of a piperidinol hit from a compound library led to the generation of a 22-member optimization library to establish a structure-activity relationship, demonstrating the value of this scaffold in developing new anti-infective agents. nih.gov

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. pitt.edu A well-characterized chemical probe should be potent, selective, and have a known mechanism of action, allowing researchers to perturb a specific biological process and observe the downstream effects. pitt.edu

The rigid cis-1,2-dimethyl configuration of the piperidin-4-ol scaffold makes it an attractive starting point for the development of chemical probes. This defined stereochemistry can translate into high selectivity for a particular protein target, minimizing off-target effects that could confound experimental results.

While the direct application of cis-1,2-Dimethylpiperidin-4-ol as a chemical probe is not explicitly detailed in the provided search results, the development of selective ligands from the broader piperidine class for targets like σ receptors suggests their potential in this role. nih.govnih.gov For example, a highly selective σ1 receptor ligand derived from a piperidine scaffold could be used to investigate the physiological functions of this receptor in different cell types and disease models.

The development of piperidin-4-ol derivatives as CCR5 antagonists for HIV treatment provides another example of their potential use as chemical probes. researchgate.net These molecules could be used to study the role of the CCR5 receptor in HIV entry and to explore other biological pathways where this receptor is involved. The synthesis of a series of these derivatives allows for the systematic exploration of structure-activity relationships, which is a critical step in developing a high-quality chemical probe. researchgate.net

The research into piperidin-4-ol derivatives as nematicidal and anti-feeding agents in agriculture also points to their utility in probing biological pathways in non-human systems. nyxxb.cn By identifying the molecular targets of these compounds in nematodes and insects, researchers can gain insights into essential biological processes in these organisms, which could lead to the development of new and more effective pesticides. nyxxb.cn

Vii. Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Natural Products and Alkaloids

The piperidine (B6355638) core is a ubiquitous feature in numerous natural alkaloids, and substituted piperidinols serve as crucial intermediates in their synthesis. nih.govresearchgate.net The compound cis-4-hydroxy-2-methyl piperidine, a close structural analog to the title compound, has been identified as a versatile scaffold for the synthesis of more complex molecules, including pipecolic acid derivatives. nih.govrsc.org

A significant application of the dimethyl-hydroxypiperidine framework is in the creation of potent analgesics with structures related to natural alkaloids. For instance, derivatives of 2,3-dimethyl-4-hydroxypiperidine have been successfully used as key intermediates in the synthesis of 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane, a compound with morphine-like activity. Similarly, the synthesis of 2,5-dimethyl-2'-hydroxy-9α- and -β-propyl-6,7-benzomorphans, which exhibit analgesic potency comparable to or greater than morphine, originates from a substituted pyridine (B92270) that is used to construct the core piperidine ring. nih.gov These syntheses underscore the value of the dimethyl-piperidin-4-ol skeleton as a precursor to complex, biologically active molecules that mimic or are related to natural alkaloids. nih.govresearchgate.net

Construction of Complex Polycyclic Ring Systems

The strategic placement of functional groups on the cis-1,2-dimethyl-piperidin-4-ol ring system makes it an excellent starting point for the construction of elaborate polycyclic structures. The synthesis of 6,7-benzomorphans from 2,3-dimethyl-4-hydroxypiperidine precursors is a prime example of this application. nih.gov Benzomorphans are rigid, polycyclic compounds that contain the piperidine ring fused to an aromatic system, forming a complex bridged structure.

The transformation typically involves an intramolecular cyclization reaction, a powerful strategy in organic synthesis for assembling multi-ring systems. researchgate.netnih.gov In this case, the piperidine derivative is induced to cyclize, forming a new carbon-carbon bond that establishes the characteristic polycyclic framework of the benzomorphan. This ability to facilitate the creation of such complex and medicinally relevant ring systems highlights the synthetic utility of dimethyl-piperidin-4-ol derivatives. nih.gov

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

In pharmaceutical development, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers of a drug can have vastly different biological activities. Chiral piperidines are therefore highly sought-after intermediates. nih.gov The diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol, a compound with the same core stereochemistry as the title compound, showcases a method for producing these valuable building blocks with high stereocontrol. nih.govrsc.org

Such syntheses often employ chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer. researchgate.netscispace.com The resulting enantiopure piperidinol is a valuable chiral intermediate, ready to be incorporated into a larger, more complex target molecule. nih.gov The ability to synthesize specific stereoisomers of substituted 4-hydroxypiperidines is crucial, as these compounds are considered useful starting materials for preparing a wide range of substituted piperidine drugs where specific chirality is essential for therapeutic efficacy. nih.govresearchgate.netscispace.com This makes the development of synthetic routes to compounds like this compound a significant focus of research. nih.gov

Development of Novel Chemical Entities Based on the Piperidine Core

The this compound structure serves as an excellent template for the development of novel chemical entities in medicinal chemistry. By modifying the functional groups on this core scaffold, particularly the nitrogen atom, chemists can generate libraries of new compounds to screen for biological activity. researchgate.netkoreascience.kr

One notable area of success has been in the development of new analgesics. Researchers have synthesized series of N-substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) and evaluated their analgesic potential. researchgate.netkoreascience.kr These studies have shown that modifying the N-substituent on the piperidine ring can lead to compounds with significant pain-relieving activity. researchgate.net

The versatility of the piperidine scaffold extends to other therapeutic areas as well. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and identified as inhibitors of steroid-5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. nih.gov Furthermore, novel dipeptidyl peptidase IV (DPP-IV) inhibitors, used in the treatment of type 2 diabetes, have been developed from N-substituted 4-hydrazino piperidine derivatives. researchgate.net These examples demonstrate that the piperidine-4-ol core is a privileged structure that can be systematically modified to produce new drug candidates with diverse pharmacological profiles.

Viii. Future Directions and Emerging Research Areas

Development of Advanced Catalytic Methods for Enantiopure Synthesis

The synthesis of enantiomerically pure piperidines is a significant challenge in medicinal chemistry, as the stereochemistry of these compounds often dictates their biological activity. Future research will increasingly focus on the development of novel and efficient catalytic methods to access chiral piperidines, including derivatives of cis-1,2-Dimethyl-piperidin-4-ol.

Recent advancements have demonstrated the potential of various catalytic systems. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. nih.govacs.org This method provides high yields and excellent enantioselectivity, offering a versatile route to a wide array of chiral piperidines. nih.govacs.org Another promising approach involves the kinetic resolution of disubstituted piperidines using N-heterocyclic carbenes and chiral hydroxamic acids, which has shown practical selectivity factors. nih.gov

Furthermore, chemo-enzymatic strategies are gaining traction for the asymmetric dearomatization of activated pyridines, yielding stereo-defined piperidines. nih.gov These methods combine the selectivity of biocatalysts with the efficiency of chemical synthesis. nih.gov The development of heterogeneous catalysts, such as those based on cobalt and titanium nanoparticles, also presents an acid-free and selective route for the hydrogenation of pyridines to piperidines, even in aqueous media. nih.gov

Future efforts will likely concentrate on expanding the scope of these catalytic systems, improving their efficiency and selectivity for a broader range of substrates, and developing methods that are scalable and economically viable for industrial applications.

Integration of Machine Learning and Artificial Intelligence in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of drug discovery, including the design of novel piperidine-based compounds. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of new molecules, thereby accelerating the design-make-test-analyze cycle. nih.govijisae.org

For piperidine (B6355638) derivatives, ML models can be trained to predict various pharmacological properties, such as binding affinity to specific targets and potential biological activities. ijisae.orgschrodinger.com For instance, generative models, like recurrent neural networks (RNNs), can design novel molecular structures with desired physicochemical properties. nih.gov These models have successfully generated chemically reasonable structures and can be fine-tuned with data on known active compounds to enhance the prediction of bioactive molecules. nih.gov

The application of AI extends to retrosynthetic analysis, where deep neural networks can predict synthetic routes for complex molecules, aiding in the efficient synthesis of designed compounds. nih.gov By leveraging these advanced computational approaches, researchers can explore a vast chemical space to identify promising piperidine-based drug candidates with improved efficacy and safety profiles. nih.gov

Novel Computational Methodologies for Prediction of Properties and Reactivity

For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models can be developed to predict the bioactivities of new piperidine derivatives. mdpi.com These models provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties can be modified to enhance activity. mdpi.com

Molecular docking and molecular dynamics simulations offer further insights into the binding modes of piperidine ligands with their biological targets. mdpi.comresearchgate.net These methods can predict the binding affinity and elucidate the key interactions that stabilize the ligand-receptor complex, guiding the rational design of more potent inhibitors. researchgate.netacs.org Fragment-based QSAR (GQSAR) models have also been successfully used to design novel piperidine derivatives with specific inhibitory functions. researchgate.net The continuous development and refinement of these computational tools will enable more accurate predictions and a deeper understanding of the molecular determinants of piperidine activity.

Exploration of New Biological Targets and Pathways for Piperidine-Based Compounds

The versatile structure of the piperidine ring allows it to interact with a wide range of biological targets, making piperidine-based compounds promising candidates for treating various diseases. clinmedkaz.orgontosight.ai Future research will focus on exploring new biological targets and pathways for these compounds, moving beyond their traditional applications.

In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) online tool, can predict the potential pharmacological activities and biological targets of novel piperidine derivatives. clinmedkaz.org These predictions can then be validated through experimental studies. clinmedkaz.org For instance, recent studies have suggested that piperidine derivatives may have potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. clinmedkaz.orgnih.govajchem-a.com

The discovery of piperidine derivatives as inhibitors of the HDM2-p53 protein-protein interaction has opened up new avenues for cancer therapy. nih.gov Further exploration of the piperidine scaffold may lead to the identification of inhibitors for other challenging targets, such as those involved in neurodegenerative diseases and infectious diseases. ontosight.aiajchem-a.com The ability to functionalize the piperidine ring at multiple positions provides a powerful tool for developing selective ligands for a diverse array of biological targets. mdpi.com

Sustainable and Green Chemistry Approaches to Piperidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in Future research will emphasize the development of sustainable synthetic routes that utilize environmentally benign solvents, catalysts, and reaction conditions. acgpubs.orgnih.gov

One-pot multicomponent reactions (MCRs) are a key strategy in green chemistry, as they reduce the number of synthetic steps, minimize waste, and often lead to higher yields. ajchem-a.com The use of non-toxic and recyclable catalysts, such as nanomagnetite (Fe3O4), is also being explored for the synthesis of substituted piperidines. ajchem-a.com

Solvent-free reactions and the use of alternative energy sources like microwave and ultrasound irradiation are other green approaches that can accelerate reaction times and improve yields. acgpubs.orgajchem-a.com For example, the synthesis of thiophene-based Schiff bases containing piperidine rings has been achieved in high yield without the need for a catalyst or solvent. acgpubs.org The development of synthetic methods in water as a solvent is another important goal, as demonstrated by the hydrogenation of pyridines using a heterogeneous cobalt catalyst. nih.gov By embracing these green chemistry principles, the synthesis of this compound and other piperidine compounds can become more sustainable and economically viable. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying the biodegradation of cis-1,2-Dimethyl-piperidin-4-ol in microbial systems?

  • Microcosm studies may introduce artifacts due to frequent sampling, which disrupts equilibrium in small test environments. Bench-scale flow-through systems are recommended to maintain consistent conditions and avoid sampling-induced variability .
  • pH optimization is essential: near-neutral conditions (pH 6–7) support microbial activity (e.g., Dehalococcoides sp.), while acidic environments inhibit degradation .

Q. What analytical methods are used to determine the stereochemical configuration of this compound?

  • X-ray crystallography (e.g., SHELX software for refinement) provides high-resolution structural data, though its application depends on crystal quality .
  • NMR spectroscopy and computational modeling (e.g., QSPR, quantum chemistry) validate stereochemistry by analyzing coupling constants and spatial arrangements .

Q. How do researchers address inconsistencies in degradation rate data for this compound across studies?

  • Contradictions may arise from variable electron donor effects (e.g., acetate or hydrogen supplementation). Controlled replication and statistical analysis (e.g., Mann-Kendall tests for trend evaluation) help distinguish experimental noise from true biological responses .

Advanced Research Questions

Q. What kinetic models are suitable for predicting the degradation behavior of this compound in engineered systems?

  • First-order kinetics often describe reductive dechlorination, but substrate inhibition or co-metabolism may require Michaelis-Menten or Monod models .
  • Emerging approaches, such as Gibbs free energy-based models , show promise for predicting degradation thermodynamics in multi-component systems .

Q. How can compound-specific isotope analysis (CSIA) clarify degradation pathways of this compound in contaminated environments?

  • CSIA tracks isotopic fractionation (e.g., δ¹³C) to differentiate biotic vs. abiotic degradation. This method is critical for validating microbial activity in field studies and refining fate-and-transport models .

Q. What role do microbial community dynamics play in the co-degradation of this compound with other chlorinated compounds?

  • Co-treatment with compounds like 1,1-DCA may inhibit degradation due to microbial competition. Metagenomic profiling (e.g., 16S rRNA sequencing) identifies keystone species and optimizes consortia for targeted remediation .

Q. How does conformational analysis inform the reactivity of this compound in catalytic or synthetic applications?

  • Chair conformer stability in piperidine derivatives influences steric interactions and reaction pathways. Computational tools (e.g., molecular dynamics) predict preferred conformers and guide synthetic route design .

Methodological Challenges and Recommendations

  • Data Contradictions : Discrepancies in electron donor efficacy (e.g., acetate or hydrogen) require standardized experimental protocols, including consistent donor concentrations and monitoring of hydrogen thresholds .
  • Sampling Artifacts : Use non-invasive monitoring (e.g., in situ sensors) to minimize system disturbance in biodegradation studies .
  • Model Validation : Cross-validate kinetic models with isotopic and microbial data to improve predictive accuracy in field applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.